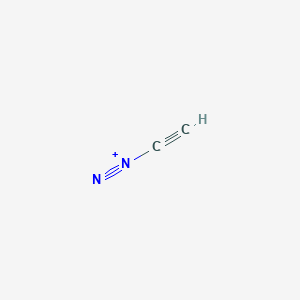
Ethynediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynediazonium is a diazonium compound characterized by the presence of a diazonium group (-N≡N^+) attached to an ethynyl group. Diazonium compounds are known for their high reactivity and are widely used in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions .
Preparation Methods
Ethynediazonium can be synthesized through the diazotization of ethynylamine. The process involves the reaction of ethynylamine with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt, as diazonium compounds are generally unstable and can decompose explosively .
Chemical Reactions Analysis
Ethynediazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: this compound can participate in Sandmeyer reactions, where the diazonium group is replaced by other substituents such as halides, cyanides, or hydroxyl groups.
Coupling Reactions: It can react with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: this compound can be reduced to form ethynylamine or other related compounds.
Scientific Research Applications
Ethynediazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethynediazonium involves the formation of highly reactive intermediates that can interact with various molecular targets. The diazonium group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity allows this compound to participate in a wide range of chemical transformations, including substitution and coupling reactions .
Comparison with Similar Compounds
Ethynediazonium is similar to other diazonium compounds such as benzenediazonium and toluenedediazonium. its unique structure, with an ethynyl group attached to the diazonium moiety, imparts distinct reactivity and stability characteristics. For example:
Benzenediazonium: More stable and commonly used in the synthesis of aromatic compounds.
Toluenediazonium: Similar reactivity but with different substituent effects due to the presence of a methyl group.
This compound’s unique structure makes it particularly useful in specific synthetic applications where the ethynyl group can participate in additional reactions .
Properties
CAS No. |
108561-02-0 |
|---|---|
Molecular Formula |
C2HN2+ |
Molecular Weight |
53.04 g/mol |
IUPAC Name |
ethynediazonium |
InChI |
InChI=1S/C2HN2/c1-2-4-3/h1H/q+1 |
InChI Key |
XSOLMDNSBCQFRL-UHFFFAOYSA-N |
Canonical SMILES |
C#C[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















